4-Chloro-2-(4-methoxyphenyl)quinazoline
Overview
Scientific Research Applications
Biological Activities
4-Chloro-2-(4-methoxyphenyl)quinazoline and its derivatives have been reported to possess a range of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties (Osarumwense Peter Osarodion, 2023).
Pharmacological Screening
Some novel quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. These compounds show potential as sources for the development of drugs with fewer side effects (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).
Antitumor Activity
Specific derivatives of quinazoline have been investigated for their antitumor properties. Compounds like 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one have shown effectiveness against various cell lines, indicating their potential as templates for future antitumor agents (Nagwa M. Abdel Gawad, Hanan H. Georgey, Riham M. Youssef, Nehad A. El-Sayed, 2010).
Synthesis Methods
Research has been conducted on the synthesis of specific quinazoline derivatives, such as 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839), which is achieved through a multi-step process starting from simpler compounds. This synthesis approach offers advantages like mild reaction conditions and convenient operation (Gong Ping, 2005).
Antihypertensive Screening
Quinazoline derivatives have been synthesized and tested for their antihypertensive activity. Certain compounds showed good to moderate activity in this domain, suggesting their potential use as antihypertensive agents (M. Rahman, Ankita Rathore, A. Siddiqui, G. Parveen, M. Shahar Yar, 2014).
Cytotoxicity Studies
Studies on the cytotoxic effects of quinazoline derivatives against tumor cells have shown promising results. Compounds like 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride demonstrated significant antiproliferative properties, indicating their potential as antitumor drugs (J. Perchellet, Andrew M. Waters, E. Perchellet, V. K. Naganaboina, K. Chandra, J. Desper, S. Rayat, 2011).
Safety And Hazards
- Safety Data Sheet (SDS) : Refer to the SDS for safety information.
properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHKQTMYCDKELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352708 | |
Record name | 4-chloro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)quinazoline | |
CAS RN |
55391-00-9 | |
Record name | 4-chloro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.